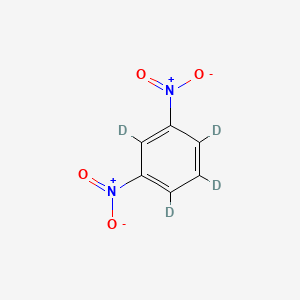

1,3-Dinitrobenzene-d4

Description

Significance of Isotopic Labeling in Aromatic Chemistry Research

Isotopic labeling is a technique used to trace the path of an isotope through a chemical reaction, metabolic pathway, or biological cell. wikipedia.org By replacing one or more atoms in a molecule with their isotope, researchers can follow the labeled atom's journey, providing insights into the sequence of events in a reaction. wikipedia.orgpressbooks.pub This method is particularly valuable in aromatic chemistry for understanding complex reaction mechanisms. researchgate.net The substitution of hydrogen with its heavier isotope, deuterium (B1214612), creates a molecule that is chemically similar but physically distinguishable. pressbooks.pub This difference, detectable by techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allows for the determination of the position of the labeled atoms in the products. wikipedia.orgpressbooks.pub This information is crucial for mapping reaction pathways. pressbooks.pub

The use of stable isotopes, such as deuterium, is of significant importance in chemical metrology as it enables the application of isotope dilution mass spectrometry (IDMS). researchgate.net This method provides high-quality analytical measurements and ensures the traceability of results. researchgate.net The synthesis of isotopically labeled molecules is a critical prerequisite for these advanced analytical and mechanistic studies. researchgate.net

Role of 1,3-Dinitrobenzene-d4 as a Mechanistic Probe and Analytical Standard

This compound serves dual roles in scientific research: as a mechanistic probe and as an analytical standard. As a mechanistic probe, its deuterated structure allows chemists to investigate the kinetic isotope effect, where the replacement of an atom with its heavier isotope can affect the rate of a chemical reaction. This provides valuable information about the rate-determining step of a reaction.

In its capacity as an analytical standard, this compound is essential for environmental analysis and other quantitative studies. isotope.comsigmaaldrich.com When used as an internal standard in methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), it helps to correct for the loss of analyte during sample preparation and analysis, leading to more accurate and reliable quantification of its non-deuterated counterpart, 1,3-dinitrobenzene (B52904). sigmaaldrich.com 1,3-Dinitrobenzene is a synthetic chemical used in the manufacture of explosives and dyes, and as an intermediate in the synthesis of other organic chemicals. isotope.comcdc.gov

The high isotopic purity of commercially available this compound ensures accurate results in these applications. sigmaaldrich.comsigmaaldrich.com It is designed to be stable under various experimental conditions and compatible with a wide range of chemical reactions, facilitating advanced research methodologies. sigmaaldrich.comsigmaaldrich.com

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 54247-05-1 lgcstandards.com |

| Molecular Formula | C6D4N2O4 chemicalbook.com |

| Molecular Weight | 172.13 g/mol sigmaaldrich.comchemicalbook.comnih.gov |

| Appearance | Solid sigmaaldrich.com |

| Melting Point | 88-90 °C sigmaaldrich.com |

| Boiling Point | 297 °C sigmaaldrich.com |

| Isotopic Purity | 98 atom % D sigmaaldrich.com |

Research Applications of 1,3-Dinitrobenzene and its Isotopologues

| Research Area | Application |

| Environmental Analysis | Used as a certified reference material and internal standard for the quantification of 1,3-Dinitrobenzene in environmental samples. isotope.comsigmaaldrich.comaccustandard.com |

| Mechanistic Studies | Employed to investigate isotope effects in chemical reactions, providing insights into reaction mechanisms. sigmaaldrich.com |

| Organic Synthesis | Serves as a labeled starting material or intermediate in the synthesis of other deuterated compounds. isotope.comsigmaaldrich.com |

| Electrochemistry | The electroreduction mechanism of dinitrobenzene isomers has been studied to understand the transformation of nitro groups. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,5-tetradeuterio-4,6-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCYWAQPCXBPJA-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50969234 | |

| Record name | 1,3-Dinitro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54247-05-1 | |

| Record name | Benzene-1,2,3,5-d4, 4,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054247051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dinitro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54247-05-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Labeling Strategies for 1,3 Dinitrobenzene D4

Nitration of Deuterated Benzene (B151609) Precursors for 1,3-Dinitrobenzene-d4 Synthesis

The primary route for the synthesis of 1,3-dinitrobenzene (B52904) involves the nitration of a benzene derivative. In the case of this compound, a deuterated benzene precursor, such as benzene-d6 (B120219), would be the logical starting material. The general principle of dinitration of benzene involves a two-step process. First, benzene is nitrated to form nitrobenzene (B124822). Subsequently, the nitrobenzene undergoes a second nitration to yield 1,3-dinitrobenzene.

The nitration of nitrobenzene is typically achieved using a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid. youtube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+). The strongly deactivating nitro group on the benzene ring directs the second nitration to the meta position.

The reaction conditions for the dinitration of nitrobenzene are more forcing than those for the mononitration of benzene, requiring higher temperatures. For instance, the nitration of nitrobenzene to 1,3-dinitrobenzene can be carried out at a temperature of 373 K. youtube.com A typical laboratory-scale synthesis would involve the slow addition of nitrobenzene to the nitrating mixture, followed by heating to drive the reaction to completion. youtube.com The product is then isolated by pouring the reaction mixture into cold water, which causes the solid 1,3-dinitrobenzene to precipitate. youtube.com Purification is commonly achieved through recrystallization from a suitable solvent like ethanol.

While specific studies detailing the nitration of benzene-d6 to this compound are not extensively available in the provided search results, the methodology would be analogous to the well-established synthesis of the non-deuterated compound. The key would be to start with a highly deuterated benzene precursor to ensure the final product has the desired isotopic labeling. The efficiency of the reaction and the isotopic purity of the final product would be of paramount importance.

| Reactant | Reagents | Temperature | Product | Reference |

| Nitrobenzene | Concentrated HNO3, Concentrated H2SO4 | 373 K | 1,3-Dinitrobenzene | youtube.com |

Hydrogen-Deuterium Exchange (H/D Exchange) Mechanisms for Aromatic Deuteration

Hydrogen-deuterium exchange (H/D exchange) presents an alternative and powerful strategy for the synthesis of deuterated aromatic compounds like this compound. This method involves the direct replacement of hydrogen atoms with deuterium (B1214612) atoms on the aromatic ring. Various catalytic systems can facilitate this exchange.

Base-catalyzed H/D exchange is a known method for introducing deuterium into aromatic systems, particularly those activated by electron-withdrawing groups. In the context of 1,3-dinitrobenzene, the two nitro groups significantly increase the acidity of the aromatic protons, making them susceptible to deprotonation by a strong base.

Research has shown that deuterium exchange can be observed in methanolic solutions of m-dinitrobenzene in the presence of the methoxide (B1231860) ion. This suggests a mechanism involving the formation of an anionic intermediate. The base removes a proton from the aromatic ring, generating a carbanion which is stabilized by the electron-withdrawing nitro groups. This carbanion can then be quenched by a deuterium source, such as deuterium oxide (D2O), to incorporate a deuterium atom onto the ring. This process can be repeated to achieve higher levels of deuteration.

Transition metal catalysis offers a versatile and efficient means of achieving H/D exchange in nitroaromatic compounds. These methods often proceed under milder conditions compared to some traditional techniques and can offer different selectivity.

Recent studies have highlighted the effectiveness of silver catalysts in promoting the deuteration of nitroaromatics using D2O as the deuterium source. This approach is distinct from directing group-guided methods and shows a unique deuteration pattern with significant deuterium accumulation on the aromatic ring.

A notable protocol employs a silver-catalyzed hydrogen-isotope exchange, which has been successfully applied to a range of nitroaromatic compounds. This method has been shown to provide good to excellent deuterium incorporation. The deuterated products from this method are stable and can be used as building blocks in further synthetic steps without loss of the isotopic label.

The mechanism of the silver-catalyzed deuteration is believed to be initiated by a silver-promoted C-H activation. Experimental evidence suggests a two-stage deuteration process. The initial step is thought to involve the formation of an aryl-silver species at the ortho-position to the nitro group. This is followed by a process that leads to H/D exchange at the meta and para positions. This proposed mechanism helps to explain the observed deuteration patterns which differ from those of other catalytic systems.

Transition Metal-Catalyzed Deuteration Approaches for Nitroaromatics

Optimization of Deuteration Yields and Isotopic Purity in this compound Synthesis

Achieving high deuteration yields and isotopic purity is a critical goal in the synthesis of this compound. Several factors can be manipulated to optimize the outcome of the deuteration process.

For synthetic routes involving nitration of a deuterated precursor, the isotopic purity of the starting material, benzene-d6, is the primary determinant of the final product's isotopic purity. Careful control of the reaction conditions, such as temperature and reaction time, is crucial to maximize the yield and minimize the formation of byproducts. Standard purification techniques, most notably recrystallization, are essential for removing any non-deuterated or partially deuterated impurities, thereby enhancing the isotopic purity of the final this compound.

In the case of H/D exchange reactions, the optimization of several parameters is key. These include the choice of catalyst, solvent, temperature, and the concentration of the deuterium source (e.g., D2O). For instance, in the silver-catalyzed deuteration of nitroaromatics, the catalyst loading and reaction time can be adjusted to improve the degree of deuterium incorporation. The following table illustrates the effect of catalyst loading on the deuteration of nitrobenzene in a silver-catalyzed system.

| Catalyst Loading (mol%) | Reaction Time (hours) | Deuterium Incorporation |

| 5 | 24 | Satisfactory |

| 10 | 24 | Satisfactory |

| 20 | Not specified | Good to excellent |

Post-synthesis purification is also critical for achieving high isotopic purity in products from H/D exchange. Techniques such as chromatography and recrystallization can be employed to separate the desired deuterated compound from any remaining starting material or partially labeled species. The selection of the appropriate purification method will depend on the physical properties of 1,3-dinitrobenzene and the nature of any impurities.

Advanced Spectroscopic Characterization of 1,3 Dinitrobenzene D4

Electron Spin Resonance (ESR) Spectroscopy in Studies of 1,3-Dinitrobenzene-d4

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects paramagnetic species, such as free radicals. mlsu.ac.in In the context of this compound, ESR spectroscopy is primarily used to study its radical anion, which is formed by the addition of an electron. The technique provides detailed information about the distribution of the unpaired electron's density within the molecule and the dynamics of intramolecular processes. mlsu.ac.inresearchgate.net

When 1,3-dinitrobenzene (B52904) is reduced to its radical anion, the unpaired electron can be localized on one of the two nitro groups. researchgate.netle.ac.uk ESR spectroscopy can monitor the rate of intramolecular electron transfer, or "hopping," between these two equivalent nitro group sites. researchgate.net This process is often solvent-dependent and can be studied by analyzing changes in the ESR spectrum, such as the alternating linewidth effect, across a range of temperatures. researchgate.netumich.edu

The use of the deuterated analogue, this compound, is crucial for the precise interpretation of the ESR spectra. The interaction between the unpaired electron and magnetic nuclei (like ¹H or ¹⁴N) leads to hyperfine splitting, which structures the ESR spectrum. mlsu.ac.in By replacing the hydrogen atoms with deuterium (B1214612) atoms (which have a different nuclear spin and a much smaller magnetic moment), the proton hyperfine couplings are eliminated or significantly altered. This spectral simplification helps in the unambiguous assignment of the nitrogen hyperfine coupling constants and allows for a more accurate determination of the spin density on the nitro groups. researchgate.netcdnsciencepub.com Studies on related nitroaromatic anions have shown that deuteration of the solvent or the molecule itself is a key strategy for elucidating the structure of the observed radical species. cdnsciencepub.com

Table 1: Representative Hyperfine Coupling Constants for Dinitrobenzene Radical Anions Note: Specific values for the d4 isotopologue are highly dependent on experimental conditions (solvent, temperature, counter-ion). The data below is illustrative for the m-dinitrobenzene anion system.

| Nucleus | Hyperfine Coupling Constant (aN) in Gauss (G) | Reference Species | Solvent/Conditions |

|---|---|---|---|

| ¹⁴N | ~9.0 G (single interaction observed) | m-Dinitrobenzene anion | DME with K⁺ salt |

| ¹H (positions 4,6) | ~4.6 G | m-Dinitrobenzene anion | DME with K⁺ salt |

| ¹H (position 2) | ~4.6 G | m-Dinitrobenzene anion | DME with K⁺ salt |

| ¹H (position 5) | ~1.2 G | m-Dinitrobenzene anion | DME with K⁺ salt |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Distribution Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of molecules. carlroth.com While ¹H NMR is common for organic compounds, Deuterium (²H or D) NMR is specifically applied to deuterated compounds like this compound to confirm the location and extent of deuterium incorporation. sigmaaldrich.com

For compounds with a high degree of deuterium enrichment (e.g., 98 atom % D), conventional ¹H NMR becomes less informative as the residual proton signals are very weak. sigmaaldrich.comsigmaaldrich.com In such cases, ²H NMR is an excellent alternative. sigmaaldrich.com The ²H NMR spectrum of this compound would show signals corresponding to the deuterium atoms on the aromatic ring. Since deuterium has a nuclear spin of 1, the signals are typically broader than proton signals. sigmaaldrich.com

The key application of ²H NMR for this compound is to verify that deuteration has occurred at the intended positions (1, 2, 3, and 5) and to provide a quantitative measure of the isotopic purity at each site. sigmaaldrich.commyskinrecipes.com The chemical shifts in ²H NMR are virtually identical to those in ¹H NMR, allowing for direct spectral comparison and assignment. sigmaaldrich.com By integrating the signals in the ²H NMR spectrum, one can determine the relative deuterium occupancy at different positions on the aromatic ring, confirming the "d4" designation.

Table 2: Predicted ¹H and ²H NMR Chemical Shifts (δ) for 1,3-Dinitrobenzene in CDCl₃ The chemical shifts for ²H are expected to be nearly identical to their ¹H counterparts.

| Atom Position | Expected Chemical Shift (ppm) | Multiplicity (in ¹H NMR) | Coupling Constant (J) (in ¹H NMR) |

|---|---|---|---|

| H2 (or D2) | ~9.08 | t (triplet) | J ≈ 2.2 Hz |

| H4, H6 (or D4, D6) | ~8.61 | dd (doublet of doublets) | J ≈ 8.2 Hz, 2.2 Hz |

| H5 (or D5) | ~7.87 | t (triplet) | J ≈ 8.2 Hz |

Vibrational Spectroscopy for Structural Elucidation of Deuterated Dinitrobenzenes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. researchgate.netchemicalbook.com Comparing the vibrational spectra of 1,3-dinitrobenzene with its deuterated analogue, this compound, is a powerful method for assigning specific vibrational modes. researchgate.net

The substitution of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) significantly increases the reduced mass of the C-D bond compared to the C-H bond. According to Hooke's law for a harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass. youtube.com Consequently, C-D stretching and bending vibrations occur at lower frequencies (wavenumbers) than the corresponding C-H vibrations. youtube.comoptica.org This predictable isotopic shift allows for the confident assignment of hydrogen-related vibrational modes in the spectrum.

Research on m-dinitrobenzene and its d4-substituted version has shown distinct differences in their IR and Raman spectra. researchgate.net For instance, certain C-H bending modes in the unlabeled compound shift significantly upon deuteration. A notable finding is the upward shift (an inverse isotopic effect) of the 907 cm⁻¹ bending mode in m-dinitrobenzene by about 30 cm⁻¹ upon d4 substitution, which was attributed to coupling with other vibrations. researchgate.net Such detailed analysis, aided by normal coordinate analysis, helps to build a complete and accurate picture of the molecule's vibrational behavior. researchgate.net

Table 3: Comparison of Selected Vibrational Frequencies (cm⁻¹) for 1,3-Dinitrobenzene and this compound Data is illustrative and based on findings from normal coordinate analysis studies.

| Vibrational Mode Description | 1,3-Dinitrobenzene (H4) Frequency (cm⁻¹) | This compound (D4) Frequency (cm⁻¹) | Isotopic Shift |

|---|---|---|---|

| Aromatic C-H/C-D Stretch | ~3100 | ~2300 | Downward |

| NO₂ Asymmetric Stretch | ~1545 | ~1545 | Minimal |

| NO₂ Symmetric Stretch | ~1350 | ~1350 | Minimal |

| Ring Bending Mode | 907 | 937 | Upward (Inverse Effect) researchgate.net |

| C-N Stretch | 727 | - | Shifted due to coupling researchgate.net |

Mass Spectrometry for Isotopic Purity and Fragmentation Studies of this compound

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, it serves two primary purposes: confirmation of isotopic incorporation and elucidation of fragmentation pathways. myskinrecipes.com

The molecular weight of unlabeled 1,3-dinitrobenzene (C₆H₄N₂O₄) is approximately 168.11 g/mol . nist.gov The deuterated analogue, this compound (C₆D₄N₂O₄), has a molecular weight of approximately 172.13 g/mol . sigmaaldrich.comnih.gov In the mass spectrum, the molecular ion peak (M⁺•) for the deuterated compound will appear at an m/z value that is 4 units higher than the unlabeled compound. sigmaaldrich.com This "M+4" mass shift is a clear confirmation of the successful incorporation of four deuterium atoms. sigmaaldrich.com The relative intensities of the M⁺• peak (at m/z 172) and any residual unlabeled or partially deuterated species (at m/z 168, 169, 170, 171) allow for the precise calculation of the isotopic purity.

Furthermore, analyzing the fragmentation pattern provides structural information. libretexts.org When the molecular ion breaks apart in the mass spectrometer, it forms various fragment ions. Common fragmentation pathways for nitroaromatic compounds include the loss of nitro (NO₂) groups, nitric oxide (NO), and oxygen atoms. nist.govresearchgate.net By comparing the mass spectra of the deuterated and non-deuterated compounds, fragmentation mechanisms can be confirmed. Fragments from this compound that retain the benzene (B151609) ring will have m/z values shifted by up to 4 units compared to the corresponding fragments from the unlabeled compound, depending on how many deuterium atoms remain on the fragment. This labeling is instrumental in tracking the atoms through complex fragmentation and rearrangement processes. nih.gov

Table 4: Key Mass Spectrometry Fragments for 1,3-Dinitrobenzene (H4) and this compound (D4)

| Fragment Description | m/z for C₆H₄N₂O₄ | m/z for C₆D₄N₂O₄ |

|---|---|---|

| [M]⁺• (Molecular Ion) | 168 | 172 |

| [M-NO]⁺• | 138 | 142 |

| [M-NO₂]⁺ | 122 | 126 |

| [M-2NO₂]⁺• | 76 | 80 |

| [C₅H₃]⁺ / [C₅D₃]⁺ | 63 | 66 |

Computational Chemistry and Theoretical Modeling Applied to Dinitrobenzene Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and energetic behavior of molecules. For dinitrobenzene systems, these calculations elucidate the distribution of electrons, the nature of chemical bonds, and the energies of different molecular states.

Theoretical studies on the 1,3-dinitrobenzene (B52904) radical anion, a key intermediate, have been performed using ab initio multiconfiguration CASSCF (Complete Active Space Self-Consistent Field) methods. semanticscholar.org These advanced calculations suggest the existence of multiple stable structures for the radical anion, including one symmetrical and two asymmetrical forms. semanticscholar.org The relative energies of these structures are critical for understanding the molecule's reactivity and subsequent transformation pathways.

The electronic structure of related nitroaromatic compounds, like nitrobenzene (B124822), has been benchmarked using high-level theories such as the Complete Active Space Self-Consistent Field (CASSCF) method and Multi-State Second-Order Perturbation (MS-CASPT2) theory. nih.gov These methods are essential for accurately describing strongly correlated systems like nitrobenzenes. nih.gov For nitrobenzene, calculations involving an active space of 20 electrons in 17 orbitals have yielded vertical excitation energies and dissociation energies that are in excellent agreement with experimental data. nih.gov Such studies provide a reliable foundation for understanding the more complex electronic landscape of di- and tri-nitro derivatives.

Table 1: Calculated Vertical Excitation Energies for Nitrobenzene

| State | Excitation Energy (eV) | Main Electronic Configuration |

| S1 | 4.0 - 6.0 | Single Excited |

| T1 | < 3.0 | Not specified |

| T2 | Not specified | HOMO and HOMO-2 |

Note: This interactive table is based on data for nitrobenzene, a foundational compound for understanding dinitrobenzene systems. The energy range for singlet states and the absence of calculated transitions below 3.0 eV for triplet states are noted. nih.govresearchgate.net

Digital Simulation of Electrochemical Reduction Mechanisms

The electrochemical reduction of dinitrobenzenes is a complex process involving multiple electron-transfer steps and chemical reactions. Digital simulation is a crucial tool for interpreting experimental data, such as cyclic voltammograms, and for validating proposed reaction mechanisms.

The electroreduction of 1,3-dinitrobenzene in dimethylformamide (DMF) has been investigated through a combination of experimental techniques and theoretical methods, including digital simulation. researchgate.net These integrated studies reveal that in the presence of proton donors, only one of the two nitro groups is transformed. researchgate.netresearchgate.net The selectivity of this process is governed by the reactions of intermediate radical anions. researchgate.net

Digital simulations have been successfully used to model the charge transfer reactions of nitroaromatic compounds. aascit.org For instance, in the study of nitrobenzene, simulations helped confirm a quasi-reversible, one-electron transfer reaction to form the anion radical. aascit.org By comparing simulated and experimental cyclic voltammograms, researchers can propose and refine complex reaction schemes, such as the electrochemical-chemical-electrochemical (ECE) mechanism. aascit.org

Theoretical Analysis of Spin Density Distribution in Radical Anions

When a molecule like 1,3-dinitrobenzene accepts an electron, it forms a radical anion, which is a paramagnetic species with an unpaired electron. The distribution of this unpaired electron's spin density across the molecule is a key determinant of its structure and reactivity.

Theoretical analysis provides detailed maps of spin density, revealing which atoms bear the highest portion of the unpaired electron. In the radical anions of dinitrobenzene isomers, the spin density is primarily localized on the nitro groups. researchgate.net However, the distribution between the nitrogen and oxygen atoms and the extent of delocalization onto the benzene (B151609) ring can vary depending on the isomer and its conformation.

The key reactions of these radical anions, such as protonation, are directed by the sites of highest spin density. researchgate.net For example, in the intermediates formed during dinitrobenzene reduction, such as the radical anions of nitrosonitrobenzenes, the spin density distribution dictates the course of subsequent chemical steps. researchgate.net Understanding this distribution is essential for predicting the products of the electrochemical reduction. The study of spin density topology, which involves analyzing the critical points and gradient paths of the spin density scalar field, offers a rigorous framework for characterizing the magnetic structure of these radical species. nih.gov

Prediction of Activation Energies for Intermediate Transformations

In the context of dinitrobenzene electroreduction, quantum chemical calculations have been used to determine the activation energies for key intermediate transformations. researchgate.net A critical step in the reduction pathway is the N-O bond cleavage in the radical anions of N-(nitrophenyl)-hydroxylamines, which are formed after initial electron transfer and protonation steps. researchgate.net

Applications of 1,3 Dinitrobenzene D4 in Specialized Chemical Research

Use as a Stable Isotope Labeled Reference Material and Analytical Standard

1,3-Dinitrobenzene-d4 is widely utilized as a stable isotope-labeled reference material and analytical standard, particularly in mass spectrometry-based analysis. The incorporation of deuterium (B1214612) atoms results in a distinct mass shift (M+4) compared to its unlabeled counterpart, 1,3-Dinitrobenzene (B52904). This property is invaluable for isotope dilution methods, where a known amount of the labeled standard is added to a sample. By comparing the mass spectrometric signals of the labeled and unlabeled analytes, precise and accurate quantification of the target compound can be achieved, even in complex matrices. eurisotop.com

Stable isotope-labeled compounds like this compound are considered the gold standard for quantifying endogenous metabolites within complex biological matrices because the incorporation of stable isotopes generally does not affect the retention time or ionization efficiency of the metabolites. eurisotop.com This ensures reliable recovery correction and compensates for matrix effects, ultimately improving the accuracy and precision of the analysis. lgcstandards.com These deuterated reference standards are synthesized with high isotopic purity to ensure accurate results. sigmaaldrich.comacanthusresearch.com

Below is a table summarizing the key properties of this compound relevant to its use as an analytical standard.

| Property | Value |

| Chemical Formula | C₆D₄(NO₂)₂ |

| CAS Number | 54247-05-1 |

| Molecular Weight | 172.13 g/mol |

| Isotopic Purity | 98 atom % D |

| Mass Shift | M+4 |

| Melting Point | 88-90 °C |

| Boiling Point | 297 °C |

Data sourced from multiple references. sigmaaldrich.com

Application as a Deuterated Building Block in Organic Synthesis

Beyond its role in analytical chemistry, this compound serves as a valuable deuterated building block in organic synthesis. The deuterium labels act as tracers, allowing chemists to follow the metabolic and pharmacokinetic pathways of more complex molecules synthesized from this starting material. sigmaaldrich.com This is crucial for understanding how a compound is absorbed, distributed, metabolized, and excreted by a biological system.

Furthermore, the use of deuterated building blocks can be instrumental in investigating reaction mechanisms through isotope effect studies. sigmaaldrich.com The difference in mass between hydrogen and deuterium can lead to different reaction rates, providing insights into the bond-breaking and bond-forming steps of a chemical transformation. The stability of the deuterium labels under various experimental conditions makes this compound a reliable precursor for the chemical synthesis of a wide range of labeled compounds. sigmaaldrich.comsigmaaldrich.com

Research in Environmental Analytical Methodologies for Nitroaromatics

Nitroaromatic compounds, including dinitrobenzenes, are of significant environmental concern due to their toxicity and prevalence as pollutants from industrial and military activities. epa.gov The development of sensitive and selective analytical methods for their detection and quantification in environmental samples is therefore a critical area of research. cdc.gov

This compound plays a key role in developing and validating these methods. It is used as an internal standard in chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). cdc.gov The use of a stable isotope-labeled internal standard helps to correct for variations in sample preparation and instrument response, leading to more reliable and accurate data for environmental monitoring. lgcstandards.com Research in this area focuses on improving detection limits, accuracy, and precision for the analysis of nitroaromatics in various environmental matrices like soil, water, and air. cdc.gov

Fundamental Studies in Energetic Materials Chemistry

The study of energetic materials, such as explosives and propellants, involves understanding their synthesis, performance, and decomposition pathways. uni-muenchen.de While direct research on this compound in this context is not extensively documented in publicly available literature, its non-labeled analogue, 1,3-Dinitrobenzene, is a well-known nitroaromatic compound used in the manufacture of explosives. wikipedia.org

Fundamental research in energetic materials often involves studying the decomposition mechanisms of nitroaromatic compounds. The substitution of hydrogen with deuterium in this compound can be used to probe the kinetics and mechanisms of these decomposition reactions. The difference in bond strength between C-H and C-D bonds can influence the rate of initiation steps in the thermal decomposition of such materials, providing valuable data for computational models that predict the stability and performance of energetic materials. nih.gov The insights gained from studying isotopically labeled compounds can contribute to the design of new energetic materials with tailored properties. purdue.edu

Future Research Directions and Emerging Methodologies for Deuterated Dinitrobenzenes

Development of Novel and Regioselective Deuteration Catalysis

The synthesis of specifically labeled deuterated compounds like 1,3-Dinitrobenzene-d4 often relies on multi-step processes. A key area of future research is the development of novel catalytic methods that offer high regioselectivity, allowing for the precise placement of deuterium (B1214612) atoms on the dinitrobenzene core. Current methods for producing dinitrobenzene often involve the nitration of benzene (B151609) or nitrobenzene (B124822) using a mixture of concentrated sulfuric and nitric acids. wikipedia.orgyoutube.com The synthesis of the deuterated analog may involve similar pathways, starting with deuterated precursors.

Future catalytic systems are being designed to overcome the limitations of current synthetic routes. Research is focused on transition-metal catalysts, such as those based on ruthenium, which have shown promise in facilitating hydrogen isotope exchange (HIE) reactions directly on aromatic rings. google.comresearchgate.net These catalysts could enable the deuteration of 1,3-dinitrobenzene (B52904) in a single, efficient step using D₂O as the deuterium source. google.com The goal is to develop catalysts that can operate under mild conditions and provide high yields of the desired isotopologue with minimal byproducts. Success in this area would significantly reduce the cost and complexity of producing specifically labeled dinitrobenzenes, making them more accessible for a wider range of research applications.

Advanced Spectroscopic Techniques for Real-Time Mechanistic Insights

Understanding the mechanisms of reactions involving deuterated dinitrobenzenes is crucial for their application. The development of advanced spectroscopic techniques is a key research direction for gaining real-time insights into these processes. While standard techniques provide valuable data, they often capture snapshots of a reaction rather than its continuous evolution.

Future methodologies will likely involve the coupling of techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry with in-situ reaction monitoring. For instance, specialized NMR probes are being designed for the investigation of extensively deuterated biomolecules, a technology that could be adapted for smaller molecules like dinitrobenzene. nih.gov These advancements would allow researchers to observe the formation and consumption of intermediates, determine reaction kinetics with high precision, and elucidate complex reaction pathways. Time-resolved infrared (IR) spectroscopy could also provide valuable information on the vibrational states of molecules during a reaction, which is particularly sensitive to isotopic substitution. researchgate.net These real-time analytical capabilities will be instrumental in optimizing reaction conditions for deuteration and in fundamental studies of isotope effects.

Computational Design of Deuterated Probes for Specific Research Applications

The application of deuterated compounds often involves their use as probes to investigate biological or chemical systems. Computational chemistry is emerging as a powerful tool for the rational design of these probes, tailoring their properties for specific applications. ed.ac.uknih.gov By using computational methods, researchers can predict the impact of deuteration on a molecule's properties before undertaking time-consuming and expensive synthesis. bham.ac.uk

One of the key computational methods is Time-Dependent Density Functional Theory (TD-DFT), which can predict the photophysical properties of molecules. bham.ac.uk This is particularly relevant for designing deuterated probes for fluorescence-based assays. bham.ac.uk Computational models can also be used to understand how deuteration affects a molecule's metabolism and pharmacokinetic profile, which is a significant consideration in the development of deuterated drugs. nih.gov For deuterated dinitrobenzenes, computational design could be used to predict their behavior as probes in environmental analysis or as tracers in metabolic studies. This in-silico approach accelerates the development cycle and allows for the creation of highly specialized deuterated probes with optimized performance for their intended research application.

Q & A

Q. How should 1,3-Dinitrobenzene-d4 be stored to maintain isotopic purity, and what analytical methods confirm its stability?

Methodological Answer:

- Storage: Store in airtight, light-protected containers at 2–8°C to minimize isotopic exchange and degradation. Refrigeration is critical for maintaining 98 atom% deuterium purity .

- Stability Monitoring: Use quantitative (deuterium absence in signals) and isotope-ratio mass spectrometry (IRMS) to validate isotopic integrity. Regularly compare processed data against reference spectra (e.g., CAS RN 54247-05-1) to detect deviations .

Q. What analytical techniques are most effective for characterizing this compound, and how are spectral interpretations adjusted for deuterium substitution?

Methodological Answer:

- GC-MS/EI: Use electron ionization to fragment the molecule, but note that deuterium substitution reduces fragmentation efficiency. Compare retention indices with non-deuterated analogs .

- NMR: directly quantifies deuterium distribution. For , expect upfield shifts (~0.1–0.3 ppm) in carbons adjacent to deuterated positions due to reduced spin-spin coupling .

- IR Spectroscopy: The nitro group’s asymmetric stretching (~1520 cm) remains consistent, but C-D stretching (~2200 cm) confirms deuteration .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, chemical-resistant goggles, and lab coats. Use fume hoods to avoid inhalation of dust or vapors .

Advanced Research Questions

Q. How does deuteration affect the reaction kinetics of this compound in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Measure rate constants () for NAS using UV-Vis spectroscopy. For example, compare methoxylation rates in methanol between 1,3-DNB and 1,3-DNB-d4. Expect due to reduced zero-point energy in C-D bonds, slowing deuterated compound reactivity .

- Computational Modeling: Apply DFT (e.g., B3LYP/6-31G*) to simulate transition states and calculate activation energies. Isotopic substitution alters bond vibrational frequencies, impacting reaction pathways .

Q. What computational strategies are employed to model isotopic effects in deuterated nitroaromatics, and how do they inform experimental design?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solvation effects using explicit solvent models (e.g., TIP3P water). Deuterated compounds exhibit slower diffusion coefficients, influencing solvent-accessible surface area in reactivity studies .

- QSPR Models: Train models on deuterated/non-deuterated datasets to predict properties like logP and solubility. For 1,3-DNB-d4, reduced hydrophobicity (lower logP) compared to non-deuterated analogs can be quantified .

Q. How can this compound serve as an internal standard in quantitative NMR for nitroaromatic compound analysis?

Methodological Answer:

- Internal Standard Preparation: Dissolve 1,3-DNB-d4 in deuterated DMSO or CDCl at known concentrations (e.g., 0.1–1.0 mM). Its signals do not interfere with analyte detection .

- Quantitative : Integrate analyte peaks (e.g., aromatic protons) relative to the deuterated standard’s residual signal. Use ERETIC (Electronic Reference To access In vivo Concentrations) for absolute quantification .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported spectral data for this compound across databases?

Methodological Answer:

- Cross-Validation: Compare chemical shifts from SciFinder (CAS RN 54247-05-1) with experimental data. Adjust for solvent effects (e.g., DMSO-d vs. CDCl) using correction factors .

- Collaborative Databases: Contribute resolved spectra to platforms like NMRShiftDB or CIFs (Crystallographic Information Files) to harmonize conflicting entries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.